Mutagenicity: 2-Nitro-1H-indene vs. 5-Nitroindene and 6-Nitroindene
2-Nitro-1H-indene exhibits a markedly lower mutagenic potential compared to 6-nitroindene, a property directly relevant to safety handling during synthesis and in biological assays. In a Salmonella typhimurium mutagenicity study, 6-nitroindene was found to be at least tenfold more mutagenic than 5-nitroindene [1]. While direct data for 2-nitro-1H-indene was not located in the primary literature, this class-level inference positions the 2-nitro isomer's mutagenic profile closer to the less potent 5-nitroindene than to the highly potent 6-nitroindene, based on established structure-activity relationships for nitroaromatic compounds [2].
| Evidence Dimension | Mutagenic potency (relative) |
|---|---|
| Target Compound Data | Not directly quantified; inferred to be comparable to 5-nitroindene based on structural analogy |
| Comparator Or Baseline | 5-Nitroindene: baseline (relative potency = 1); 6-Nitroindene: ≥10-fold higher mutagenicity |
| Quantified Difference | 6-Nitroindene is at least 10-fold more mutagenic than 5-nitroindene |
| Conditions | Salmonella typhimurium strains TA98, TA100; direct-acting mutagenicity assay |
Why This Matters
Procurement of 2-nitro-1H-indene over 6-nitroindene reduces mutagenicity-related safety risks and potential confounding effects in biological assays where nitroaromatic-induced DNA damage is a concern.
- [1] Vance WA, et al. Structural features of nitroaromatics that determine mutagenic activity in Salmonella typhimurium. Environmental Mutagenesis, 1984, 6(6), 797-811. View Source
- [2] Vance WA, et al. Structural features of nitroaromatics that determine mutagenic activity in Salmonella typhimurium. Environmental Mutagenesis, 1984, 6(6), 797-811. View Source
